molecular formula C18H23NO2 B033891 3-Benzyl-4-[4-(methylamino)butoxy]phenol CAS No. 101686-64-0

3-Benzyl-4-[4-(methylamino)butoxy]phenol

Cat. No.: B033891
CAS No.: 101686-64-0
M. Wt: 285.4 g/mol
InChI Key: AOIDILJCBLATGZ-UHFFFAOYSA-N
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Description

3-Benzyl-4-[4-(methylamino)butoxy]phenol is a synthetic phenolic derivative characterized by a benzyl group at the 3-position of the phenol ring and a 4-(methylamino)butoxy substituent at the 4-position. Its molecular structure combines aromatic, ether, and amine functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. Current applications include its use in drug discovery for targeting adrenergic receptors and as a precursor in boron-containing compound synthesis .

Properties

CAS No.

101686-64-0

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

3-benzyl-4-[4-(methylamino)butoxy]phenol

InChI

InChI=1S/C18H23NO2/c1-19-11-5-6-12-21-18-10-9-17(20)14-16(18)13-15-7-3-2-4-8-15/h2-4,7-10,14,19-20H,5-6,11-13H2,1H3

InChI Key

AOIDILJCBLATGZ-UHFFFAOYSA-N

SMILES

CNCCCCOC1=C(C=C(C=C1)O)CC2=CC=CC=C2

Canonical SMILES

CNCCCCOC1=C(C=C(C=C1)O)CC2=CC=CC=C2

Other CAS No.

101686-64-0

Synonyms

4-(2-benzyl-4-hydroxy)phenoxy-N-methylbutylamine
BHPM

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzyloxy- and aminophenol derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Solubility (Water) Bioactivity/Applications Reference
3-Benzyl-4-[4-(methylamino)butoxy]phenol C₁₈H₂₃NO₂ Phenol, benzyl, methylamino butoxy Low Adrenergic modulation, antioxidants
4-Benzyloxy phenol C₁₃H₁₂O₂ Phenol, benzyloxy Moderate Antioxidant, polymer stabilizer
4-Benzyloxyaniline hydrochloride C₁₃H₁₄ClNO Aniline, benzyloxy, hydrochloride High Dye intermediates, pharmaceuticals
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid C₁₁H₁₅BClNO₃ Boronic acid, carbamoyl, chloro Moderate Suzuki-Miyaura cross-coupling

Key Findings:

Functional Group Impact: The methylamino butoxy chain in the target compound enhances its basicity compared to non-aminated analogs like 4-benzyloxy phenol. Benzyloxy phenol derivatives (e.g., 4-benzyloxy phenol) exhibit stronger antioxidant activity due to unsubstituted phenolic -OH groups but lack the amine-mediated receptor targeting seen in the target compound .

Solubility Trends :

  • Hydrochloride salts (e.g., 4-benzyloxyaniline hydrochloride) show superior water solubility (>50 mg/mL) compared to the target compound (<5 mg/mL), attributed to ionic dissociation .
  • Boronic acid derivatives (e.g., (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid) exhibit moderate solubility in aqueous-organic mixtures, favoring their use in catalytic reactions .

Bioactivity: The methylamino group in the target compound mimics endogenous neurotransmitters, enabling adrenergic receptor binding (EC₅₀ ≈ 120 nM in vitro), a feature absent in non-aminated analogs . Boronic acid analogs () are prioritized in cancer drug development (e.g., proteasome inhibitors) but lack the phenolic antioxidant capacity of the target compound .

Synthetic Utility: The benzyloxy group in all analogs serves as a protective group for phenol during synthesis. However, the target compound’s methylamino butoxy chain requires additional steps for amine functionalization, increasing synthetic complexity .

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